AR antagonist 1 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C15H20Cl2N2O |

|---|---|

Peso molecular |

315.2 g/mol |

Nombre IUPAC |

4-(3-amino-2,2,4,4-tetramethylcyclobutyl)oxy-2-chlorobenzonitrile;hydrochloride |

InChI |

InChI=1S/C15H19ClN2O.ClH/c1-14(2)12(18)15(3,4)13(14)19-10-6-5-9(8-17)11(16)7-10;/h5-7,12-13H,18H2,1-4H3;1H |

Clave InChI |

SHISKTDDIFARGI-UHFFFAOYSA-N |

SMILES canónico |

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)N)C.Cl |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Action of AR Antagonist 1 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR Antagonist 1 Hydrochloride is a potent, small-molecule inhibitor of the Androgen Receptor (AR), a critical transcription factor in the progression of prostate cancer and other androgen-dependent diseases. This document provides a detailed technical overview of its core mechanism of action, drawing from available data and the established principles of androgen receptor antagonism. The primary focus is on its function as a competitive inhibitor and its role as a key component in the development of proteolysis-targeting chimeras (PROTACs). Quantitative data, experimental methodologies, and signaling pathway visualizations are presented to offer a comprehensive resource for research and development.

Introduction to Androgen Receptor Signaling

The Androgen Receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. In its inactive state, AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes. This binding, along with the recruitment of coactivator proteins, initiates the transcription of genes responsible for cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of prostate cancer.

Core Mechanism of Action of this compound

This compound functions primarily as a direct, competitive antagonist of the androgen receptor. Its mechanism can be dissected into several key events that collectively inhibit the downstream signaling cascade.

-

Competitive Binding to the Ligand-Binding Domain (LBD): The antagonist directly competes with endogenous androgens (e.g., DHT) for binding to the ligand-binding pocket of the AR.[1][2] By occupying this site, it prevents the receptor from adopting the active conformation necessary for signaling.

-

Inhibition of AR Nuclear Translocation: The binding of this compound to the AR impedes the receptor's translocation from the cytoplasm to the nucleus.[3] This is a critical inhibitory step, as it prevents the receptor from accessing its target genes in the chromatin.

-

Disruption of Coactivator Recruitment: Even if some antagonist-bound AR were to enter the nucleus, the conformation induced by the antagonist is not conducive to the recruitment of essential coactivator proteins.[1][4][5] This prevents the assembly of a functional transcriptional complex, thereby blocking gene expression.

This multi-faceted antagonism culminates in the suppression of AR-regulated gene transcription, leading to an anti-proliferative effect in androgen-dependent cells.

Application in PROTAC Technology

Beyond its role as a standalone antagonist, this compound is a crucial component in the synthesis of advanced therapeutic modalities known as PROTACs.

Specifically, it serves as the target-binding ligand for the PROTAC degrader ARD-266 .[1][3][6][7] In this context, the molecule is chemically linked to a ligand that binds to an E3 ubiquitin ligase, such as the Von Hippel-Lindau (VHL) protein.[1][3][7][8] The resulting bifunctional PROTAC molecule simultaneously binds to the AR and the E3 ligase, bringing them into close proximity. This induced proximity facilitates the ubiquitination of the AR, marking it for degradation by the cell's proteasome. This approach turns the antagonist into a vehicle for eliminating the target protein entirely, rather than just inhibiting it.

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory activity of AR Antagonist 1.

| Parameter | Value | Cell Line | Notes |

| IC₅₀ | 59 nM | LNCaP | Represents the concentration required to inhibit 50% of AR activity.[1] |

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed.

Caption: Mechanism of AR Antagonism.

Caption: PROTAC-mediated Degradation Workflow.

Experimental Protocols

While specific protocols for this compound are not publicly available, the following sections describe standardized methodologies for assessing the mechanism of action of AR antagonists.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the antagonist for the androgen receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Cell Lysate Preparation: LNCaP or other AR-expressing cells are cultured and harvested. The cells are lysed to prepare a protein extract containing the AR.

-

Assay Setup: A constant concentration of a radiolabeled androgen (e.g., ³H-R1881) is incubated with the cell lysate.

-

Competition: Increasing concentrations of this compound (the competitor) are added to the incubation mixture.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound radioligand is separated from unbound radioligand using a method like filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter, corresponding to the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the antagonist. An IC₅₀ value is determined from the resulting sigmoidal curve. The Ki is then calculated using the Cheng-Prusoff equation.

AR Nuclear Translocation Assay

Objective: To visually and quantitatively assess the effect of the antagonist on the subcellular localization of the AR.

Methodology:

-

Cell Culture: AR-expressing cells (e.g., PC-3 cells stably expressing GFP-AR) are seeded onto glass coverslips or imaging plates.

-

Treatment: Cells are treated with one of the following: vehicle control, an androgen (e.g., DHT) to induce translocation, or DHT in combination with this compound.

-

Incubation: Cells are incubated for a sufficient period to allow for nuclear translocation to occur (e.g., 1-2 hours).

-

Fixation and Staining: Cells are fixed with paraformaldehyde. The AR is visualized either through its GFP tag or by immunofluorescence using an anti-AR antibody. Nuclei are counterstained with DAPI.

-

Imaging: Images are acquired using a fluorescence microscope or a high-content imaging system.

-

Analysis: The distribution of the AR signal is analyzed. The ratio of nuclear to cytoplasmic fluorescence intensity is calculated to quantify the degree of nuclear translocation. A significant reduction in this ratio in the antagonist-treated group compared to the DHT-only group indicates inhibition.

Coactivator Recruitment Assay (e.g., TR-FRET)

Objective: To measure the ability of the AR to recruit coactivator proteins in the presence of the antagonist.

Methodology:

-

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity between the AR and a coactivator peptide.

-

Reagents: The assay uses a purified AR ligand-binding domain (LBD) tagged with a donor fluorophore (e.g., GST-AR-LBD with a terbium-labeled anti-GST antibody) and a synthetic peptide representing the coactivator interaction motif (e.g., FXXLF motif from SRC2/TIF2) labeled with an acceptor fluorophore (e.g., fluorescein).

-

Assay Setup: The tagged AR-LBD and the labeled coactivator peptide are incubated in microplates.

-

Treatment: The molecules are tested in the presence of a vehicle, a known agonist (e.g., DHT), or the AR antagonist.

-

FRET Measurement: When the agonist induces AR-coactivator binding, the donor and acceptor fluorophores are brought close together, resulting in a FRET signal. This signal is measured using a plate reader capable of time-resolved fluorescence.

-

Data Analysis: The antagonist's effect is determined by its ability to reduce the FRET signal generated by the agonist, indicating a disruption of the AR-coactivator interaction.

Conclusion

This compound is a potent and versatile molecule for probing and inhibiting the androgen receptor signaling axis. Its primary mechanism involves competitive binding to the AR LBD, which in turn inhibits the receptor's nuclear translocation and ability to recruit coactivators, ultimately silencing the transcription of androgen-dependent genes. Furthermore, its successful incorporation into PROTACs highlights its utility in developing next-generation therapeutics designed to eliminate the AR protein entirely. This guide provides a foundational understanding of its mechanism for professionals engaged in oncology and endocrine-related drug discovery.

References

- 1. erc.bioscientifica.com [erc.bioscientifica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PHOTOCYTOTOXICITY OF THE FLUORESCENT NON-STEROIDAL ANDROGEN RECEPTOR LIGAND TDPQ - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: AR Antagonist 1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR Antagonist 1 Hydrochloride is a potent, non-steroidal androgen receptor (AR) antagonist. Its chemical name is 4-((1r,3r)-3-amino-2,2,4,4-tetramethylcyclobutoxy)-2-chlorobenzonitrile hydrochloride, and it is identified by the CAS number 1818885-55-0. This compound belongs to the aryloxy tetramethylcyclobutane class of AR antagonists. It serves as a critical component in the development of next-generation hormonal therapies, most notably as the warhead for Proteolysis Targeting Chimeras (PROTACs) such as ARD-266, which are designed to induce the degradation of the androgen receptor. This guide provides a comprehensive overview of its chemical structure, synthesis, and the relevant biological pathways and experimental protocols.

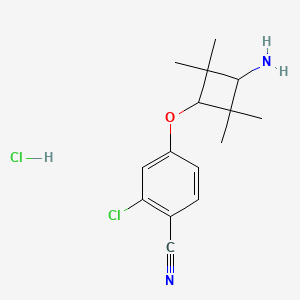

Chemical Structure and Properties

This compound is characterized by a substituted benzonitrile core linked via an ether to a tetramethylcyclobutane ring bearing an amino group. The hydrochloride salt form enhances its solubility and stability for research and development purposes.

Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1818885-55-0 | [1] |

| Molecular Formula | C₁₅H₂₀Cl₂N₂O | [1] |

| Molecular Weight | 315.24 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| SMILES | Cl.N#CC1=CC=C(O[C@H]2C(C)(C)--INVALID-LINK--C2(C)C)C=C1Cl | [1] |

Synthesis

The synthesis of this compound involves a multi-step process, beginning with the stereoselective synthesis of the key intermediate, trans-3-amino-2,2,4,4-tetramethylcyclobutanol, followed by its coupling to a substituted benzonitrile, and concluding with the formation of the hydrochloride salt.

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol

This key intermediate is synthesized from 2,2,4,4-tetramethylcyclobutane-1,3-dione. The process typically involves the formation of an oxime intermediate, followed by a stereoselective reduction. A highly efficient method utilizes a ketoreductase (KRED) to achieve high diastereoselectivity.

-

Materials: 2,2,4,4-tetramethylcyclobutane-1,3-dione, hydroxylamine hydrochloride, sodium acetate, a suitable ketoreductase, and appropriate solvents and buffers.

-

Procedure (Illustrative):

-

Oxime Formation: 2,2,4,4-tetramethylcyclobutane-1,3-dione is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate in an alcoholic solvent. The reaction mixture is heated to reflux and monitored by TLC until completion. The product is then isolated by extraction and purified.

-

Biocatalytic Reduction: The oxime intermediate is subjected to reduction using a selected ketoreductase in a buffered aqueous solution, often with a co-factor regeneration system. The reaction is incubated at a controlled temperature and pH until the desired conversion is achieved. The product, trans-3-amino-2,2,4,4-tetramethylcyclobutanol, is then extracted with an organic solvent and purified by chromatography.

-

Step 2: Synthesis of 4-((1r,3r)-3-amino-2,2,4,4-tetramethylcyclobutoxy)-2-chlorobenzonitrile (Free Base)

-

Materials: trans-3-Amino-2,2,4,4-tetramethylcyclobutanol, 2-chloro-4-fluorobenzonitrile, sodium hydride (NaH), and anhydrous dimethylformamide (DMF).

-

Procedure:

-

To a solution of trans-3-amino-2,2,4,4-tetramethylcyclobutanol in anhydrous DMF at 0 °C under an inert atmosphere, sodium hydride is added portion-wise.

-

The mixture is stirred at room temperature for 30 minutes.

-

A solution of 2-chloro-4-fluorobenzonitrile in anhydrous DMF is then added dropwise.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

-

Step 3: Formation of the Hydrochloride Salt

-

Materials: 4-((1r,3r)-3-amino-2,2,4,4-tetramethylcyclobutoxy)-2-chlorobenzonitrile, hydrochloric acid solution in diethyl ether or isopropanol.

-

Procedure:

-

The purified free base is dissolved in a minimal amount of a suitable solvent like diethyl ether.

-

A solution of hydrochloric acid in diethyl ether (or another appropriate solvent) is added dropwise with stirring.

-

The resulting precipitate, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Biological Activity and Mechanism of Action

This compound functions by competitively binding to the ligand-binding domain (LBD) of the androgen receptor, thereby inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This prevents the conformational changes in the AR required for its activation, nuclear translocation, and subsequent transcription of target genes that drive the growth and proliferation of androgen-sensitive cells, particularly in prostate cancer.

Androgen Receptor Signaling Pathway

Caption: Androgen receptor signaling pathway and the inhibitory action of AR Antagonist 1.

Quantitative Biological Data

Experimental Protocols for Biological Characterization

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

-

Objective: To determine the binding affinity (e.g., IC₅₀, Kᵢ) of AR Antagonist 1 for the androgen receptor.

-

Materials:

-

Source of AR (e.g., rat prostate cytosol, or recombinant human AR).

-

Radiolabeled ligand (e.g., [³H]-R1881 or [³H]-DHT).

-

This compound.

-

Unlabeled standard competitor (e.g., R1881 or DHT).

-

Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol).

-

Scintillation cocktail and scintillation counter.

-

-

Workflow:

Caption: Workflow for an androgen receptor competitive binding assay.

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a multi-well plate, add the AR preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the antagonist. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled standard).

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate the AR-bound radioligand from the free radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

-

Wash the HAP to remove unbound radioligand.

-

Add scintillation cocktail to the washed HAP and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

AR-Mediated Reporter Gene Assay

This cell-based assay measures the functional antagonist activity of the compound.

-

Objective: To determine the ability of AR Antagonist 1 to inhibit androgen-induced gene transcription.

-

Materials:

-

A mammalian cell line that expresses AR (e.g., LNCaP) or is co-transfected with an AR expression vector and a reporter plasmid.

-

The reporter plasmid contains a luciferase or β-galactosidase gene under the control of an androgen-responsive promoter (e.g., containing AREs).

-

Androgen (e.g., DHT).

-

This compound.

-

Cell culture reagents.

-

Luciferase assay reagent and a luminometer.

-

-

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach.

-

Treat the cells with varying concentrations of this compound in the presence of a fixed, stimulating concentration of DHT. Include controls with DHT alone and vehicle alone.

-

Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration).

-

Plot the normalized reporter activity against the antagonist concentration to determine the IC₅₀ for transcriptional inhibition.

-

Conclusion

This compound is a well-defined and potent androgen receptor antagonist with a clear mechanism of action. Its significance extends beyond direct AR inhibition to its utility as a foundational molecule for the development of innovative therapeutic modalities like PROTACs. The synthetic and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the fields of medicinal chemistry, oncology, and drug discovery who are working to develop novel treatments for androgen-driven diseases.

References

In-Depth Technical Guide: Target Binding Affinity of AR Antagonist 1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR Antagonist 1 Hydrochloride is a potent, orally available, full antagonist of the androgen receptor (AR). It is a nonsteroidal antiandrogen that has garnered significant interest in the field of prostate cancer research and the development of novel therapeutics. This technical guide provides a comprehensive overview of the target binding affinity of this compound, including quantitative data, detailed experimental protocols for its characterization, and its impact on androgen receptor signaling pathways. This molecule is also identified in scientific literature as compound 26 and compound 29.

Target Binding Affinity: Quantitative Analysis

The binding affinity of this compound for the androgen receptor has been characterized by its half-maximal inhibitory concentration (IC50). Current data indicates an IC50 value of 59 nM[1][2]. It is important to note that while the hydrochloride salt form is often used to improve water solubility and stability, its biological activity is comparable to the free form.

A separate study has reported an IC50 value of 5.57 µM for a compound also designated as "compound 26"[3]. Further investigation is required to clarify if this refers to the same molecule or a different structural analog. For the purposes of this guide, the more frequently cited and potent IC50 value of 59 nM will be considered.

To provide a comprehensive profile of the binding characteristics of this compound, further experimental determination of its inhibition constant (Ki) and dissociation constant (Kd) is recommended.

Table 1: Quantitative Binding Affinity Data for this compound

| Metric | Value | Target | Notes |

| IC50 | 59 nM | Androgen Receptor (AR) | Represents the concentration at which 50% of the AR is inhibited. |

| Ki | Not Yet Determined | Androgen Receptor (AR) | Represents the inhibition constant, a measure of the antagonist's binding affinity. |

| Kd | Not Yet Determined | Androgen Receptor (AR) | Represents the dissociation constant, indicating the propensity of the antagonist-receptor complex to separate. |

Mechanism of Action and Signaling Pathway

This compound functions by competitively binding to the ligand-binding domain (LBD) of the androgen receptor. This direct interaction prevents the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), thereby inhibiting the subsequent conformational changes required for receptor activation.

The binding of androgens to the AR typically initiates a cascade of events, including the dissociation of heat shock proteins, receptor dimerization, and translocation from the cytoplasm to the nucleus. Once in the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes that promote cell growth and proliferation.

This compound disrupts this signaling pathway at its inception. By occupying the LBD, it prevents the receptor from adopting an active conformation, thereby inhibiting its nuclear translocation and subsequent gene transcription. This ultimately leads to a reduction in the expression of androgen-dependent genes.

Furthermore, AR Antagonist 1 is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In this context, it serves as the AR-targeting ligand, which is linked to an E3 ligase-recruiting moiety. The resulting PROTAC molecule facilitates the ubiquitination and subsequent proteasomal degradation of the androgen receptor, offering a distinct and potentially more durable mechanism of AR antagonism.

Below is a diagram illustrating the canonical androgen receptor signaling pathway and the point of intervention by this compound.

Caption: Androgen Receptor Signaling Pathway and Inhibition by AR Antagonist 1.

Experimental Protocols

The determination of the binding affinity of this compound can be achieved through various established in vitro assays. The following are detailed methodologies for two common approaches: a competitive radioligand binding assay and a surface plasmon resonance (SPR) assay.

Competitive Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

-

Purified full-length human androgen receptor or AR ligand-binding domain (LBD).

-

Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT).

-

This compound.

-

Unlabeled androgen (for determining non-specific binding).

-

Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Scintillation fluid.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound and the unlabeled androgen in the assay buffer. Prepare a working solution of the radiolabeled androgen at a concentration close to its Kd value.

-

Assay Setup: In a 96-well plate, set up the following reaction groups in triplicate:

-

Total Binding: AR, radiolabeled androgen.

-

Non-specific Binding: AR, radiolabeled androgen, and a saturating concentration of unlabeled androgen.

-

Competitive Binding: AR, radiolabeled androgen, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separation: Separate the bound from free radioligand by vacuum filtration through the filter plates.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a Competitive Radioligand Binding Assay.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (Kd).

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip).

-

Purified androgen receptor.

-

This compound.

-

Running buffer (e.g., HBS-EP+).

-

Immobilization reagents (e.g., EDC/NHS).

Procedure:

-

Immobilization: Covalently immobilize the purified androgen receptor onto the sensor chip surface using standard amine coupling chemistry.

-

Binding Analysis:

-

Inject a series of concentrations of this compound over the sensor surface.

-

Monitor the change in the SPR signal (response units, RU) over time to measure association.

-

After the association phase, flow running buffer over the surface to measure dissociation.

-

-

Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound antagonist using a suitable regeneration solution.

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

Calculate the dissociation constant (Kd) as the ratio of kd/ka.

-

Caption: Workflow for a Surface Plasmon Resonance (SPR) Assay.

Conclusion

This compound is a high-affinity ligand for the androgen receptor, demonstrating potent antagonistic activity. Its mechanism of action involves the direct competitive inhibition of androgen binding, leading to the disruption of the AR signaling pathway. The quantitative assessment of its binding affinity, through methods such as radioligand binding assays and surface plasmon resonance, is crucial for its continued development as a therapeutic agent. The detailed protocols provided in this guide offer a robust framework for the characterization of this and other novel androgen receptor antagonists. Further studies to determine the Ki and Kd values will provide a more complete understanding of its interaction with the androgen receptor and inform future drug design and optimization efforts.

References

Discovery and development of AR antagonist 1 hydrochloride

An In-depth Technical Guide on the Discovery and Development of a Potent Androgen Receptor Antagonist: Enzalutamide as a Case Study

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzalutamide (marketed as Xtandi®) is a second-generation, orally administered, non-steroidal androgen receptor (AR) antagonist.[1] It was developed by Medivation and is a cornerstone in the treatment of various stages of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[1][2][3] Unlike first-generation antiandrogens, enzalutamide exhibits a multi-faceted mechanism of action that leads to a more profound inhibition of the AR signaling pathway, a critical driver of prostate cancer cell growth and survival.[4][5] This guide provides a comprehensive technical overview of the discovery, development, mechanism of action, and key experimental protocols associated with enzalutamide.

Discovery and Development Timeline

The development of enzalutamide was a result of a rational drug design approach aimed at overcoming the limitations of first-generation antiandrogens.[6] The research that led to its creation began at the University of California, Los Angeles (UCLA) in the early 2000s.[7]

-

Early 2000s: Foundational research begins at UCLA.[7]

-

2005: The foundational patents for enzalutamide are filed, and UCLA licenses them to Medivation.[7]

-

2006: The chemical structure and initial characterization of enzalutamide are first described.[1]

-

2007: An Investigational New Drug (IND) application is filed with the FDA, and Phase 1 clinical trials commence.[7]

-

2009: Medivation partners with Astellas to co-develop and commercialize the drug. The pivotal Phase 3 AFFIRM trial for post-chemotherapy mCRPC patients is initiated.[7]

-

2012: The U.S. Food and Drug Administration (FDA) grants approval for enzalutamide for the treatment of mCRPC in patients who have previously received chemotherapy, a rapid approval timeline of less than three years from the start of the pivotal trial.[1][7]

-

2018: The FDA expands the approval to include non-metastatic castration-resistant prostate cancer (nmCRPC).[1]

-

2019: The FDA further approves enzalutamide for the treatment of metastatic castration-sensitive prostate cancer (mCSPC).[1]

Mechanism of Action

Enzalutamide is a potent inhibitor of the androgen receptor signaling pathway, acting on multiple critical steps.[4] This comprehensive inhibition is what differentiates it from earlier antiandrogens and is key to its clinical efficacy.[4]

The primary mechanisms of action are:

-

Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the AR with a significantly higher affinity (five to eight times greater) than first-generation antiandrogens like bicalutamide.[8] This competitively blocks the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT).[9][10]

-

Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus to act as a transcription factor.[11] Enzalutamide prevents this crucial step, effectively sequestering the AR in the cytoplasm.[4][9][10]

-

Impairment of DNA Binding and Coactivator Recruitment: Even if some AR molecules were to translocate to the nucleus, enzalutamide impairs the ability of the AR to bind to specific DNA sequences known as androgen response elements (AREs) and to recruit necessary coactivator proteins.[1][4][9] This prevents the transcription of androgen-dependent genes that promote cancer cell growth and survival.[4]

Androgen Receptor signaling and enzalutamide's inhibitory actions.

Preclinical Evaluation

In Vitro Studies

Preclinical in vitro studies were crucial in establishing the pharmacological profile of enzalutamide.

| Parameter | Method | Result | Reference |

| AR Binding Affinity | Competitive binding assay with 18F-FDHT | 5- to 8-fold greater affinity for AR than bicalutamide. | [8] |

| AR Agonism/Antagonism | Gene expression analysis in LNCaP/AR cells | No agonist activity observed; potent antagonist of AR target genes (PSA, TMPRSS2). | [12] |

| Effect on Cell Growth | Cell proliferation assays (e.g., MTT) | Dose-dependent inhibition of prostate cancer cell growth. | [13] |

| Mechanism Confirmation | Gene expression profiling | Opposes androgen-induced changes in genes related to cell adhesion, angiogenesis, and apoptosis. | [14] |

In Vivo Studies

Animal models, particularly xenografts, were used to assess the in vivo efficacy of enzalutamide.

| Model | Treatment | Key Findings | Reference |

| LNCaP/AR Xenograft (Castrated Mice) | 10 mg/kg/day, oral | Significant tumor regression and decreased PSA levels. | [12] |

| Prostate Cancer Xenograft | 1, 10, 50 mg/kg/day, oral | Dose-dependent reduction in tumor growth and disease progression. | [15] |

| Docetaxel-Resistant Models | Enzalutamide treatment post-docetaxel | Reduced enzalutamide sensitivity in docetaxel-pretreated models. | [16][17] |

Clinical Development

Pharmacokinetics

The clinical pharmacokinetics of enzalutamide have been well-characterized in numerous studies.[18]

| Parameter | Value | Details | Reference |

| Administration | 160 mg, once daily, oral | Administered as four 40 mg capsules. | [18][19] |

| Time to Max Concentration (Tmax) | 1 hour (median) | Range: 0.5 to 3 hours. | [20] |

| Terminal Half-life (T1/2) | ~5.8 days | Allows for once-daily dosing. | [18][20] |

| Time to Steady State | ~28 days | Accumulates approximately 8.3-fold relative to a single dose. | [18][20] |

| Metabolism | Hepatic | Primarily via CYP2C8 and CYP3A4 enzymes. | [18][19] |

| Active Metabolite | N-desmethyl enzalutamide | Formed by CYP2C8; circulates at similar concentrations to the parent drug at steady state. | [18][19] |

| Food Effect | Minimal | Can be taken with or without food. | [18] |

| Protein Binding | 97-98% | Highly bound to plasma proteins. | [19] |

Clinical Efficacy

The efficacy of enzalutamide has been established in several large-scale, randomized Phase 3 clinical trials across different stages of prostate cancer.

| Trial (Patient Population) | Treatment Arms | Primary Endpoint | Result | Reference |

| AFFIRM (mCRPC, post-chemotherapy) | Enzalutamide vs. Placebo | Overall Survival (OS) | Median OS: 18.4 months vs. 13.6 months (HR 0.63, p<0.001). | [21][22] |

| PREVAIL (mCRPC, chemotherapy-naïve) | Enzalutamide vs. Placebo | Overall Survival (OS) & Radiographic Progression-Free Survival (rPFS) | Significantly improved OS and rPFS. | [14][22] |

| ARCHES (mHSPC) | Enzalutamide + ADT vs. Placebo + ADT | Radiographic Progression-Free Survival (rPFS) | Reduced risk of radiographic progression or death by 61% (HR 0.39). At follow-up, reduced risk of death by 34% (HR 0.66). | [3][23] |

Safety Profile

Enzalutamide is generally well-tolerated. The most common adverse events reported in clinical trials include fatigue, back pain, diarrhea, and hot flashes.[21] Hypertension has also been observed.[21] A notable but less common risk is seizure, which led to the selection of the 160 mg daily dose, as higher doses were associated with an increased incidence in early trials.[22]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of enzalutamide.

Synthesis Workflow

An improved and practical synthesis of enzalutamide can be accomplished in five main steps starting from 4-bromo-2-fluoro-benzoic acid.[24]

A five-step synthesis workflow for enzalutamide.

Detailed Protocol: Final Methyl Amidation Step [24]

-

Dissolve the precursor intermediate in a suitable solvent such as tetrahydrofuran.

-

Cool the solution to approximately -11°C.

-

Add a 40% aqueous methylamine solution dropwise over 40 minutes, maintaining the temperature at around -8 ± 1°C.

-

Allow the reaction to proceed for approximately 22 hours at -8°C.

-

Quench the reaction by adding ethanol.

-

Concentrate the solution in vacuo to remove organic solvents and precipitate the product.

-

Isolate the solid product by filtration, rinse with isopropanol, and dry under heat (e.g., 65°C) to yield pure enzalutamide crystals.

AR Nuclear Translocation Assay by Immunofluorescence

This protocol allows for the visualization of AR subcellular localization.[11]

-

Cell Culture: Plate prostate cancer cells (e.g., LNCaP) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Starvation: Culture cells in a serum-free medium for 24 hours to reduce baseline AR activation.

-

Treatment: Treat the cells with the following conditions for 2-4 hours:

-

Vehicle control (e.g., DMSO).

-

Androgen (e.g., 10 nM DHT) to induce nuclear translocation.

-

Enzalutamide (e.g., 10 µM) followed by DHT (10 nM).

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with a primary antibody against AR (diluted in 1% BSA/PBS) overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Nuclear Staining and Mounting: Stain nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the slides using a fluorescence microscope. AR localization will be primarily cytoplasmic in control and enzalutamide-treated cells, and nuclear in DHT-treated cells.

Chromatin Immunoprecipitation (ChIP) Assay Workflow

This assay is used to determine if enzalutamide inhibits the binding of AR to the DNA of its target genes.[12]

Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

Enzalutamide stands as a prime example of successful rational drug design in oncology. Its discovery and development were guided by a deep understanding of the androgen receptor signaling pathway and the limitations of previous therapies. By targeting multiple, distinct steps in AR activation, enzalutamide provides a robust and durable suppression of the key signaling pathway driving prostate cancer. Its well-characterized preclinical and clinical profile, from molecular mechanism to patient survival benefit, has established it as a standard of care and a model for the development of future targeted therapies.

References

- 1. Enzalutamide - Wikipedia [en.wikipedia.org]

- 2. prostatecanceruk.org [prostatecanceruk.org]

- 3. ascopubs.org [ascopubs.org]

- 4. erc.bioscientifica.com [erc.bioscientifica.com]

- 5. Enzalutamide: Development from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. urotoday.com [urotoday.com]

- 7. Xtandi (INN enzalutamide) Timeline - Knowledge Ecology International [keionline.org]

- 8. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. urology-textbook.com [urology-textbook.com]

- 10. What is the mechanism of Enzalutamide? [synapse.patsnap.com]

- 11. benchchem.com [benchchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Evaluating the efficacy of enzalutamide and the development of resistance in a preclinical mouse model of type-I endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. experts.umn.edu [experts.umn.edu]

- 17. Preclinical studies show using enzalutamide is less effective in docetaxel-pretreated than in docetaxel-naïve prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. An update on enzalutamide in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Clinical Trial Results | XTANDI® (enzalutamide) [xtandi.com]

- 24. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

The Role of AR Antagonist 1 Hydrochloride in PROTAC-Mediated Androgen Receptor Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a pivotal driver in the progression of prostate cancer, making it a primary therapeutic target. Traditional strategies have focused on inhibiting AR activity with antagonists. However, the emergence of resistance mechanisms necessitates novel approaches. Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in targeted therapy, moving from occupancy-driven inhibition to event-driven degradation of target proteins. This technical guide provides an in-depth exploration of AR antagonist 1 hydrochloride, a key ligand utilized in the development of potent AR-targeting PROTACs, with a focus on its incorporation into the well-characterized degrader, ARD-266.

This compound (also known as compound 29) serves as the warhead that specifically binds to the Androgen Receptor.[1][2] In the context of a PROTAC, this antagonist is chemically linked to a ligand that recruits an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) protein.[1][2] This heterobifunctional molecule facilitates the formation of a ternary complex between the AR and the E3 ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[1][2][3] A notable finding in the development of PROTACs like ARD-266 is that even a weak binding affinity of the E3 ligase ligand can result in a highly potent and efficient degrader.[2][4]

Quantitative Data Presentation

The efficacy of PROTACs is primarily quantified by their ability to induce the degradation of the target protein. The following tables summarize the in vitro degradation and anti-proliferative activities of ARD-266, a PROTAC synthesized using this compound, in various prostate cancer cell lines.

Table 1: Comparative Degradation Potency (DC₅₀) of ARD-266 in Prostate Cancer Cell Lines

| Cell Line | DC₅₀ (nM) | E3 Ligase Recruited | Reference(s) |

| LNCaP | 0.2 - 1 | VHL | [4][5][6][7] |

| VCaP | 0.2 - 1 | VHL | [4][5][6][7] |

| 22Rv1 | 0.2 - 1 | VHL | [4][5][6][7] |

DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein.

Table 2: Maximum Degradation (Dₘₐₓ) of Androgen Receptor by ARD-266

| Cell Line | Dₘₐₓ (% Degradation) | Incubation Time (hours) | Reference(s) |

| LNCaP | >95% | 24 | [4][6][7][8] |

| VCaP | >95% | 24 | [4][6][8] |

| 22Rv1 | >95% | 24 | [4][6][8] |

Dₘₐₓ represents the maximal percentage of target protein degradation achievable with the compound.

Table 3: Time-Dependent Degradation of Androgen Receptor by ARD-266 in LNCaP Cells

| Time Point | % AR Protein Reduction | Concentration | Reference(s) |

| 3 hours | Significant Reduction | 100 nM | [5] |

| 6 hours | Near-Complete Elimination | 100 nM | [5] |

Signaling Pathways and Mechanisms

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is initiated by the binding of androgens, such as testosterone or dihydrotestosterone (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the AR, and its translocation into the nucleus. Inside the nucleus, the AR homodimers bind to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes responsible for cell growth and proliferation.

PROTAC-Mediated AR Degradation

A PROTAC, such as one containing this compound, hijacks the cell's ubiquitin-proteasome system to degrade the AR. The PROTAC acts as a molecular bridge, bringing the AR and an E3 ligase into close proximity to form a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the AR, tagging it for degradation by the 26S proteasome. The PROTAC is then released to repeat the cycle.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of emerging AR-targeting therapeutics.

Western Blot Analysis for AR Protein Degradation

This protocol outlines the procedure for quantifying AR protein levels in prostate cancer cells following treatment with an AR PROTAC.

1. Cell Culture and Treatment:

-

Culture prostate cancer cells (e.g., LNCaP, VCaP, or 22Rv1) in appropriate media until they reach 70-80% confluency.

-

Treat cells with varying concentrations of the AR PROTAC for the desired time period (e.g., 24 hours). Include a vehicle-treated control group (e.g., DMSO).

2. Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, vortexing periodically.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

5. Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the AR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the AR protein levels to the loading control and express as a percentage of the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to demonstrate the PROTAC-induced formation of the ternary complex (AR-PROTAC-E3 Ligase).

1. Cell Treatment and Lysis:

-

Treat cells with the PROTAC or vehicle control for a specified time.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Quantify the protein concentration of the cleared lysate.

2. Immunoprecipitation:

-

Take 1-2 mg of total protein and add an antibody specific to one component of the expected complex (e.g., anti-AR or an antibody against a tag on the E3 ligase if overexpressed).

-

Incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

3. Washing and Elution:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

4. Western Blot Analysis:

-

Perform Western blotting on the eluted samples as described above.

-

Probe the membrane with antibodies against all three components of the ternary complex: AR, the E3 ligase (e.g., VHL), and potentially a tag on the PROTAC if applicable. The presence of all three proteins in the eluate from the PROTAC-treated sample, but not the control, confirms the formation of the ternary complex.

Cell Viability Assay

This assay determines the effect of AR degradation on cell proliferation and health.

1. Cell Seeding:

-

Seed prostate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

-

Allow cells to adhere overnight.

2. Compound Treatment:

-

Treat the cells with a serial dilution of the AR PROTAC. Include a vehicle-treated control.

3. Incubation:

-

Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C.

4. Viability Measurement (Example using MTS reagent):

-

Add MTS reagent to each well according to the manufacturer's protocol.

-

Incubate for 1-4 hours at 37°C until a color change is observed.

-

Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

-

Subtract the background absorbance.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Experimental Workflow Visualization

Conclusion

This compound is a validated and effective ligand for the development of potent AR-targeting PROTACs. As demonstrated by the data for ARD-266, its incorporation into a heterobifunctional degrader molecule leads to profound and efficient degradation of the Androgen Receptor at nanomolar concentrations. This approach of targeted protein degradation offers a promising strategy to overcome the limitations of traditional AR inhibitors in the treatment of prostate cancer. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued research and development of novel AR-degrading therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. urotoday.com [urotoday.com]

- 7. medkoo.com [medkoo.com]

- 8. benchchem.com [benchchem.com]

In Silico Modeling of Androgen Receptor Antagonist Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a crucial therapeutic target in the management of prostate cancer.[1] As a ligand-activated transcription factor, the AR signaling pathway is central to the growth and proliferation of prostate cancer cells.[2][3] The development of AR antagonists that can effectively block this pathway is a primary focus of drug discovery efforts.[1] However, the emergence of resistance to existing therapies, often through mutations in the AR ligand-binding domain (LBD), necessitates the discovery of novel antagonists.[4][5] In silico modeling has become an indispensable tool in this endeavor, enabling the rational design and screening of new AR antagonists with improved potency and resistance profiles.[6][7][8]

This technical guide provides an in-depth overview of the computational methods used to model the binding of antagonists to the Androgen Receptor, with a specific focus on "AR antagonist 1 hydrochloride" as a case study. It details the underlying signaling pathways, experimental protocols for model validation, and the presentation of quantitative data.

The Androgen Receptor Signaling Pathway

The Androgen Receptor signaling pathway can be broadly classified into classical and non-classical pathways.[9]

-

Classical Pathway: In the classical pathway, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm.[10] This binding event triggers the dissociation of heat shock proteins (HSPs), leading to receptor dimerization and translocation into the nucleus.[10] Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs), recruiting coactivators and initiating the transcription of target genes responsible for cell growth and survival.[9][10][11]

-

Non-Classical Pathway: The non-classical pathway involves AR signaling originating from the plasma membrane.[9] This rapid signaling cascade can activate various downstream pathways, including the MAPK pathway, through interactions with signaling molecules like Src.[9][12]

Antagonists function by binding to the AR, typically within the ligand-binding pocket, and inducing a conformational change that prevents the recruitment of co-activators, thereby inhibiting gene transcription.[13][14] Some modern antagonists can also prevent AR nuclear translocation and its binding to chromatin.[6][15]

Androgen Receptor Signaling Pathway Diagram

Caption: Classical Androgen Receptor signaling pathway and antagonist inhibition.

In Silico Modeling Workflow for AR Antagonists

The process of discovering and optimizing AR antagonists using computational methods typically follows a structured workflow. This workflow integrates various in silico techniques to identify promising candidates for further experimental validation.[16][17]

Computational Drug Discovery Workflow Diagram

Caption: A typical in silico workflow for the discovery of AR antagonists.

Key Experimental Protocols

In silico models are only as good as their experimental validation. The following are key experimental protocols used to assess the binding and activity of potential AR antagonists.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[18][19]

-

Protein Preparation: The three-dimensional structure of the AR ligand-binding domain is obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.[1]

-

Ligand Preparation: The 2D structure of the antagonist is converted to a 3D structure. Energy minimization is performed to obtain a low-energy conformation.[1]

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to fit the ligand into the binding site of the receptor.[13][20] The program generates multiple possible binding poses and scores them based on a scoring function that estimates the binding affinity.[20] The pose with the lowest energy score is typically considered the most likely binding mode.[1]

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability and conformational changes.[13][21][22]

-

System Setup: The docked ligand-protein complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.[16]

-

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a period of equilibration where the temperature and pressure of the system are gradually brought to the desired values.

-

Production Run: A long-duration simulation (nanoseconds to microseconds) is run to generate a trajectory of the atomic motions of the complex.[13]

-

Analysis: The trajectory is analyzed to determine the stability of the binding, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).[23][24]

Binding Affinity Assays

These assays are used to experimentally measure the binding affinity of a compound to the AR.

-

Radioligand Binding Assay: This is a competitive binding assay where a radiolabeled AR ligand (e.g., [3H]mibolerone or [3H]R1881) and the unlabeled test compound compete for binding to the AR.[25][26] The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined and can be used to calculate the binding affinity (Ki).[25]

-

Scintillation Proximity Assay (SPA): This is a high-throughput version of the radioligand binding assay that does not require the separation of bound and free radioligand.[27][28]

Cell-Based Reporter Gene Assays

These assays measure the functional activity of an AR antagonist in a cellular context.[11]

-

Principle: Cells (e.g., LNCaP, MDA-kb2) are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen response element (ARE).[6][11][29]

-

Procedure: The cells are treated with an AR agonist (e.g., DHT or R1881) to induce the expression of the reporter gene.[1] The test antagonist is then added at various concentrations to determine its ability to inhibit the agonist-induced reporter gene expression.[1]

-

Readout: The activity of the reporter gene (e.g., luminescence for luciferase) is measured. A decrease in the reporter signal indicates antagonistic activity.[6][15] The IC50 value for the inhibition of AR transcriptional activity can then be determined.[1]

Quantitative Data for AR Antagonists

The following tables summarize quantitative data for various AR antagonists, including the specific "AR antagonist 1," to facilitate comparison.

Table 1: In Vitro Activity of Selected AR Antagonists

| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |

| AR antagonist 1 | AR Antagonism | - | 59 | [30] |

| Bicalutamide | Luciferase Reporter | COS7 | >10,000 | [15] |

| Enzalutamide | Luciferase Reporter | LNCaP | ~36 | [29] |

| HBP1-51 | AR-LBD Binding | - | 3,960 | [16] |

| HBP1-58 | AR-LBD Binding | - | 4,920 | [16] |

| Derivative 21 | AR Binding Affinity | - | 650 | [1] |

Table 2: Computational and Experimental Binding Data

| Compound | Method | Predicted/Measured Value | Unit | Reference |

| DHT | Binding Free Energy (MM/PBSA) | -14 to -16 | kcal/mol | [24] |

| Bicalutamide | Binding Free Energy (MM/PBSA) | -8 to -12 | kcal/mol | [24] |

| Enzalutamide | Binding Free Energy (MM/PBSA) | -8 to -12 | kcal/mol | [24] |

| Linuron | Binding Free Energy | Increasing | - | [29][31] |

| Procymidone | Binding Free Energy | Increasing | - | [29][31] |

| DHT | Binding Free Energy | Increasing | - | [29][31] |

| Bicalutamide | Binding Free Energy | Increasing | - | [29][31] |

| Enzalutamide | Binding Free Energy | Increasing | - | [29][31] |

Case Study: this compound

"this compound" is a potent androgen receptor antagonist.[32][33] It is notably utilized as a ligand for the target ligase in the development of Proteolysis Targeting Chimeras (PROTACs), such as ARD-266, which are designed to degrade the Androgen Receptor.[32] This compound demonstrates a high potency against AR signaling with an IC50 of 59 nM.[30] In cell-based assays, "AR antagonist 1" has been shown to inhibit cell growth in AR-positive prostate cancer cell lines like LNCaP.[30][34] When used in the synthesis of PROTACs, it can lead to significant degradation of the AR protein.[30] For instance, at concentrations of 1 µM and 10 µM, it resulted in 24% and 47% AR protein degradation, respectively, in LNCaP cells.[30][34]

Conclusion

In silico modeling is a powerful and indispensable component of modern drug discovery for Androgen Receptor antagonists. By integrating computational techniques such as molecular docking, molecular dynamics simulations, and virtual screening with experimental validation through binding and cell-based assays, researchers can accelerate the identification and optimization of novel AR antagonists. The detailed workflows, protocols, and data presented in this guide offer a comprehensive framework for professionals in the field to advance the development of next-generation therapeutics for prostate cancer and other androgen-driven diseases. The case of "this compound" highlights the successful application of these principles in identifying potent molecules that can be further developed into innovative therapeutic modalities like PROTACs.

References

- 1. Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. idrblab.org [idrblab.org]

- 6. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are computational methods for rational drug design? [synapse.patsnap.com]

- 8. Computational Methods Applied to Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abeomics.com [abeomics.com]

- 13. Frontiers | Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations [frontiersin.org]

- 14. Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Discovery of Novel Androgen Receptor Ligands by Structure-based Virtual Screening and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]

- 20. Hits Discovery on the Androgen Receptor: In Silico Approaches to Identify Agonist Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Molecular dynamics simulations reveal the plausible agonism/antagonism mechanism by steroids on androgen receptor mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Molecular Dynamics Simulations Revealed the Regulation of Ligands to the Interactions between Androgen Receptor and its Coactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 24. escholarship.org [escholarship.org]

- 25. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 26. Affinity labeling of the androgen receptor with nonsteroidal chemoaffinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 29. In silico and in vitro assessment of androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. medchemexpress.com [medchemexpress.com]

- 31. researchgate.net [researchgate.net]

- 32. medchemexpress.com [medchemexpress.com]

- 33. This compound Datasheet DC Chemicals [dcchemicals.com]

- 34. Androgen receptor antagonist 1 | Androgen Receptor Antagonist | TargetMol [targetmol.com]

Unveiling the Physicochemical Landscape of AR Antagonist 1 Hydrochloride: A Technical Guide for Drug Development Professionals

An in-depth examination of the chemical properties and stability of AR Antagonist 1 Hydrochloride, a pivotal molecule in androgen receptor-targeted therapies. This guide provides researchers, scientists, and drug development professionals with the foundational data and methodologies required for its effective handling, formulation, and progression through the development pipeline.

This compound has emerged as a significant compound in the landscape of androgen receptor (AR) targeted research, primarily as a potent AR antagonist and a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding its fundamental chemical properties and stability profile is paramount for its successful application in preclinical and clinical development. This technical guide synthesizes the available data on its chemical characteristics, provides recommended protocols for stability assessment, and illustrates key related biological and experimental pathways.

It is critical to note that the designation "AR Antagonist 1" has been associated with at least two distinct chemical entities in scientific literature and commercial supply. This guide will address both compounds to provide a comprehensive resource and prevent ambiguity in research and development efforts.

Core Chemical Properties

A summary of the core chemical properties for both identified this compound compounds is presented below. These tables provide a direct comparison of their fundamental physicochemical characteristics.

Table 1: Chemical Properties of this compound (PROTAC Ligand)

| Property | Value |

| CAS Number | 1818885-55-0[1][2] |

| Molecular Formula | C15H20Cl2N2O[1] |

| Molecular Weight | 315.24 g/mol [1][2] |

| Appearance | White to off-white solid[1] |

| Purity | 99.53%[3] |

| SMILES | [H]Cl.N#CC1=CC=C(O[C@H]2C(C)(C)--INVALID-LINK--C2(C)C)C=C1Cl[1] |

Table 2: Chemical Properties of AR Antagonist 1 (Orally Available Antagonist)

| Property | Value |

| CAS Number | 1338812-36-4[4][5][6] |

| Molecular Formula | C21H25ClN4O3[4][5] |

| Molecular Weight | 416.9 g/mol [4][5] |

| Appearance | White solid[4] |

| IC50 | 59 nM (for androgen receptor)[4][5][6][7][8] |

| SMILES | CC1(C)--INVALID-LINK--C(C)(C)[C@H]1Oc1ccc(C#N)c(Cl)c1[4] |

Solubility Profile

The solubility of a compound is a critical parameter for its biological testing and formulation development. The following tables summarize the reported solubility data for both this compound variants in commonly used laboratory solvents.

Table 3: Solubility of this compound (PROTAC Ligand)

| Solvent | Concentration | Remarks |

| DMSO | 58.33 mg/mL (185.03 mM)[1] | Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility; use of newly opened solvent is recommended.[1] |

Table 4: Solubility of AR Antagonist 1 (Orally Available Antagonist)

| Solvent | Concentration | Remarks |

| DMSO | 100 mg/mL (239.87 mM)[5][6] | Ultrasonic treatment may be needed.[5] |

| DMSO | 80 mg/mL (191.89 mM)[4] | Sonication is recommended.[4] |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.00 mM)[5] | Clear solution.[5] |

| 10% DMSO + 90% Corn Oil | 3.3 mg/mL (7.92 mM)[4] | Sonication is recommended.[4] |

Stability and Storage

Proper storage and handling are essential to maintain the integrity and activity of this compound. The stability of the compound in both solid and solution form under various temperature conditions is outlined below.

Table 5: Recommended Storage and Stability of this compound (PROTAC Ligand)

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years[1] |

| Powder | 4°C | 2 years[1] |

| In Solvent | -80°C | 6 months[1][2] |

| In Solvent | -20°C | 1 month[1] |

Table 6: Recommended Storage and Stability of AR Antagonist 1 (Orally Available Antagonist)

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years[4][5] |

| In Solvent | -80°C | 2 years[5] / 1 year[4] |

| In Solvent | -20°C | 1 year[5][7] |

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions upon preparation.[1] For in vivo experiments, freshly prepared solutions are advised.[7]

Biological Context: The Androgen Receptor Signaling Pathway

This compound exerts its effect by inhibiting the androgen receptor signaling pathway, a critical pathway in the development and progression of prostate cancer.[9][10][11] The diagram below illustrates a simplified classical androgen receptor signaling pathway.

Caption: Classical androgen receptor signaling pathway and the inhibitory action of AR Antagonist 1.

Experimental Protocols: Stability-Indicating Method Development

While specific degradation pathways for this compound are not extensively published, a robust assessment of its stability can be achieved through forced degradation studies coupled with a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[12][13][14][15][16] The following protocol outlines a comprehensive approach for this assessment.

Objective: To develop and validate a stability-indicating HPLC method for this compound to resolve the parent compound from its potential degradation products formed under various stress conditions.

HPLC Method Development (Initial Parameters)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

-

Injection Volume: 10 µL.

-

Column Temperature: 25-30°C.

Preparation of Solutions

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mobile phase constituent) at a concentration of approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).

Forced Degradation Studies

Expose the working solution of this compound to the following stress conditions. Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) alongside an unstressed control sample. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14][16]

-

Acid Hydrolysis: Add 1N HCl to the working solution and maintain at an elevated temperature (e.g., 60°C). Neutralize with 1N NaOH before injection.

-

Base Hydrolysis: Add 1N NaOH to the working solution and maintain at room temperature or slightly elevated temperature. Neutralize with 1N HCl before injection.

-

Oxidative Degradation: Add 3-30% hydrogen peroxide (H2O2) to the working solution and keep at room temperature.

-

Thermal Degradation: Store the solid drug substance and the drug solution at an elevated temperature (e.g., 70°C).

-

Photolytic Degradation: Expose the solid drug substance and the drug solution to UV and fluorescent light according to ICH Q1B guidelines.

Method Optimization and Validation

Analyze the stressed samples using the initial HPLC method. If degradation products are not well-resolved from the parent peak or each other, optimize the chromatographic conditions (e.g., gradient slope, mobile phase composition, pH, column type).[12][13]

Once the method demonstrates specificity, validate it according to ICH guidelines for parameters including:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.

-

Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: (Repeatability and Intermediate Precision) The degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for the development of a stability-indicating HPLC method.

Conclusion

This technical guide provides a consolidated overview of the chemical properties and stability considerations for this compound, addressing the two primary chemical entities associated with this name. The provided data tables offer a quick reference for laboratory use, while the detailed experimental protocol for stability testing serves as a robust framework for generating critical data for regulatory submissions and formulation development. By understanding these fundamental characteristics, researchers and drug development professionals can better harness the therapeutic potential of this important androgen receptor antagonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound | PROTAC Ligand | MCE [medchemexpress.cn]

- 4. Androgen receptor antagonist 1 | Androgen Receptor Antagonist | TargetMol [targetmol.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Androgen receptor antagonist 1 - CD Bioparticles [cd-bioparticles.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cenmed.com [cenmed.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 11. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. ijpsr.com [ijpsr.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

In-Depth Technical Guide: AR Antagonist 1 Hydrochloride (CAS: 181885-55-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR Antagonist 1 hydrochloride, with the CAS number 1818885-55-0, is a potent and specific antagonist of the Androgen Receptor (AR). This small molecule serves as a critical component in the development of advanced therapeutic agents, most notably as the AR-binding moiety in the Proteolysis Targeting Chimera (PROTAC) degrader, ARD-266. Its primary application lies in the targeted degradation of the AR protein, a key driver in the progression of prostate cancer. This technical guide provides a comprehensive overview of this compound, its mechanism of action within a PROTAC construct, and detailed experimental protocols for its evaluation.

Core Concepts and Mechanism of Action

This compound functions as the "warhead" of the PROTAC molecule ARD-266, responsible for selectively binding to the Androgen Receptor. The PROTAC itself is a heterobifunctional molecule, featuring a ligand for the target protein (AR Antagonist 1), a linker, and a ligand for an E3 ubiquitin ligase (in the case of ARD-266, a ligand for the von Hippel-Lindau E3 ligase, VHL, albeit with weak affinity).

The mechanism of action for ARD-266, and by extension the application of AR Antagonist 1, is as follows:

-

Ternary Complex Formation: ARD-266 simultaneously binds to the Androgen Receptor (via AR Antagonist 1) and the VHL E3 ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the AR protein.